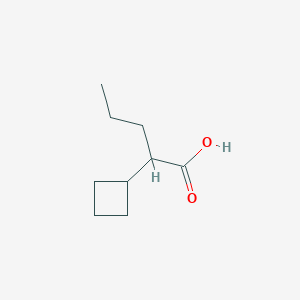

2-Cyclobutylpentanoic acid

Description

Contextualization within the Landscape of Cycloalkane Carboxylic Acids

Cycloalkane carboxylic acids are organic compounds characterized by a cycloalkane ring bonded to a carboxyl group. schoolwires.netlibretexts.org These compounds are prevalent in both natural and synthetic chemistry. libretexts.org The naming convention for these acids involves appending the suffix "-carboxylic acid" to the name of the cycloalkane ring, with the ring's carbon atoms numbered starting from the carbon attached to the carboxyl group. schoolwires.netjove.com

The chemical and physical properties of cycloalkane carboxylic acids are influenced by the size of the cycloalkane ring and the presence of the carboxylic acid functional group. ontosight.ai For instance, carboxylic acids generally exhibit higher boiling points than other organic compounds of comparable molecular weight due to strong intermolecular hydrogen bonding. schoolwires.net Their solubility in water is also enhanced by hydrogen bonding, although it decreases as the molecular weight of the compound increases. schoolwires.net The reactivity of small-ring cycloalkanes, such as cyclopropane (B1198618), is notably higher due to significant ring strain. libretexts.org

Elucidating the Research Significance of 2-Cyclobutylpentanoic Acid Systems

The research significance of this compound and its derivatives lies in their potential as building blocks for more complex molecules, including those with potential therapeutic applications. Carboxylic acids with cycloalkyl substituents have been investigated for a variety of biological activities. ontosight.ai While specific research on the biological activity of this compound is limited, related structures have been explored in medicinal chemistry. For example, derivatives of cycloalkane carboxylic acids are utilized in the production of polymers like polyesters and polyamides. ontosight.ai

The presence of the cyclobutyl group introduces a degree of conformational constraint and steric bulk that can influence how the molecule interacts with biological targets. This makes it a person of interest in the design of novel therapeutic agents. For instance, various amino acid derivatives of cyclobutyl-pentanoic acid have been synthesized and studied in the context of creating conformationally constrained macrocyclic compounds for potential use as G-protein coupled receptor (GPCR) agonists or antagonists, ion channel modulators, and signal transduction pathway modulators. google.comgoogle.com

Current Research Trajectories and Unanswered Questions in this compound Chemistry

Current research involving this compound and its analogs appears to be focused on its incorporation into larger, more complex molecular architectures. The synthesis of derivatives, such as amino acid conjugates, highlights a trajectory towards exploring its utility in medicinal chemistry and drug discovery. google.comgoogle.comsigmaaldrich.comsigmaaldrich.com

Several unanswered questions remain in the chemistry of this compound. A thorough characterization of its physical and spectroscopic properties is not widely available in public literature. While general properties of carboxylic acids are known, specific data for this compound, such as its precise boiling point, melting point, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), would be invaluable for future research and synthesis planning.

Furthermore, a deeper understanding of its reactivity, particularly how the cyclobutyl group influences the acidity and reaction kinetics of the carboxylic acid moiety, would be beneficial. Investigating the metabolic pathways and potential biological activities of this compound and its simple derivatives could also unveil new avenues for its application.

Data Tables

Table 1: Compound Names and Identifiers

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| This compound | --- | 1594905-20-0 | C9H16O2 |

| Cyclohexanecarboxylic acid | Hexahydrobenzoic acid, Carboxycyclohexane | 98-89-5 | C7H12O2 |

| Cyclobutanecarboxylic acid | --- | 3721-95-7 | C5H8O2 |

| 2-Ethylbutyric acid | 2-Ethylbutanoic acid | 88-09-5 | C6H12O2 |

| Butanoic acid | Butyric acid | 107-92-6 | C4H8O2 |

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-cyclobutylpentanoic acid |

InChI |

InChI=1S/C9H16O2/c1-2-4-8(9(10)11)7-5-3-6-7/h7-8H,2-6H2,1H3,(H,10,11) |

InChI Key |

RBWVSRVOMBDCEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1CCC1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Cyclobutylpentanoic Acid and Its Molecular Architectures

Regio- and Stereoselective Synthesis of the Pentanoic Acid Moiety

The creation of the pentanoic acid portion of the target molecule with a substituent at the C-2 position requires robust methods that control both the position (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).

A key strategy involves the stereoselective alkylation of chiral enolates derived from pentanoic acid. By employing a chiral auxiliary, the approach of the electrophile (in this case, a cyclobutyl-containing group) can be directed to one face of the enolate, leading to a high degree of stereocontrol.

Another powerful method is the use of biocatalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the stereoselective acylation of γ-hydroxycarboxylic acids. researchgate.net While this applies to a different position, the principle of using enzymes to achieve high enantiomeric excess in carboxylic acid derivatives is a well-established and scalable approach. researchgate.net For 2-substituted acids, specific enzymes can differentiate between enantiomers of a racemic mixture or catalyze an asymmetric transformation, providing access to the desired stereoisomer.

Computational studies have shed light on the mechanisms of stereoselective reactions involving carboxylic acids. For instance, in glycosylation reactions, the carbonyl oxygen of the carboxylic acid can act as the primary nucleophile, with the hydroxyl group forming a crucial hydrogen bond that directs the stereochemical outcome. rsc.org Similar principles of non-covalent interaction can be applied to catalyst-controlled additions to achieve high selectivity.

Table 1: Comparison of Stereoselective Methods for Substituted Carboxylic Acid Synthesis

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct the approach of an electrophile. | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Organocatalysis | Use of small organic molecules as catalysts to create a chiral environment. | Avoids toxic metals, often mild reaction conditions. | Catalyst loading can sometimes be high. |

| Biocatalysis (Enzymes) | Use of enzymes (e.g., lipases) for kinetic resolution or asymmetric acylation. researchgate.net | Extremely high selectivity, environmentally benign (green) conditions. | Substrate scope can be limited, enzyme cost and stability. |

| Asymmetric Hydrogenation | Hydrogenation of an α,β-unsaturated carboxylic acid precursor using a chiral metal catalyst. | High enantiomeric excess, high atom economy. | Requires specific precursors and potentially expensive/toxic metal catalysts. |

Methodologies for the Construction and Functionalization of the Cyclobutyl Ring System

The cyclobutane (B1203170) ring, a common motif in natural products, presents a synthetic challenge due to its ring strain. nih.gov However, several modern methodologies allow for its efficient construction and subsequent functionalization.

One of the most prominent methods for constructing four-membered rings is the [2+2] cycloaddition . Photosensitized [2+2] cycloadditions using vinyl boronate esters provide access to densely functionalized cyclobutane scaffolds. nih.gov The resulting cyclobutyl boronate esters are exceptionally versatile building blocks that can be transformed into a wide array of functionalities through subsequent reactions like protodeboronation or cross-coupling. nih.gov

Organocatalysis also plays a significant role in the enantioselective synthesis of cyclobutane derivatives. bohrium.com Chiral catalysts can promote [2+2] annulation reactions between different substrates, establishing multiple stereogenic centers with high control. bohrium.com

For introducing a pre-formed cyclobutane ring, cobalt-catalyzed cross-coupling reactions are highly effective. This method allows for the coupling of cyclobutyl Grignard reagents with alkyl iodides, providing a direct route to alkyl-substituted cyclobutanes. acs.org The reaction is noted for its broad functional group tolerance and diastereoconvergent nature, making it a powerful tool for late-stage functionalization. acs.org

Table 2: Methodologies for Cyclobutane Ring Construction

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Photosensitized [2+2] Cycloaddition | Light-induced reaction between two alkene-containing molecules to form a cyclobutane ring. Use of vinyl boronate esters yields versatile intermediates. | Access to complex, functionalized scaffolds. Boronate esters allow for diverse subsequent modifications. | nih.gov |

| Organocatalytic [2+2] Annulation | Use of chiral small-molecule catalysts to control the stereochemical outcome of the ring formation. | Enantioselective, metal-free, diverse substrate scope. | bohrium.com |

| Cobalt-Catalyzed Cross-Coupling | Coupling of a cyclobutyl Grignard reagent with an alkyl halide (e.g., iodide) to form a C-C bond. | Introduces a pre-formed ring, good functional group tolerance, diastereoconvergent. | acs.org |

| Functionalization of Cyclobutenes | Starting with an unsaturated cyclobutene (B1205218) ring and adding functionality through various reactions. | Allows for diversification of the ring structure. | researchgate.net |

Convergent and Divergent Synthetic Pathways to 2-Cyclobutylpentanoic Acid

Proposed Convergent Pathway:

Fragment A Synthesis: A pentanoic acid derivative bearing a suitable leaving group at the C-2 position is synthesized. Stereocontrol can be introduced here using methods from section 2.1.

Fragment B Synthesis: A cyclobutyl organometallic reagent, such as cyclobutylmagnesium bromide, is prepared.

Coupling: The two fragments are combined via a cross-coupling reaction, potentially catalyzed by cobalt or another transition metal, to form the C-C bond between the cyclobutyl ring and the pentanoic acid backbone. acs.org

A divergent synthesis begins with a central core structure that is systematically modified to create a library of related but distinct compounds. wikipedia.org This strategy is powerful for exploring chemical space and structure-activity relationships.

Proposed Divergent Pathway:

Core Synthesis: A central precursor, such as a cyclobutane-containing molecule with multiple functional groups, is synthesized. For example, a product from a [2+2] cycloaddition using a vinyl boronate ester could serve as this core. nih.gov

Diversification: This core molecule is then subjected to a variety of reaction conditions. One pathway would involve a series of steps (e.g., homologation, oxidation) to elaborate one of the functional groups into the pentanoic acid side chain, yielding the target molecule. Other parallel reactions on the same core could lead to different analogs (e.g., alcohols, amides, or other chain lengths).

| Application | Ideal for the total synthesis of complex natural products or active pharmaceutical ingredients. | Suited for medicinal chemistry and diversity-oriented synthesis to screen for biological activity. |

Application of Green Chemistry Principles in the Synthesis of Cyclobutylpentanoic Acids

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netijrpc.com These principles can be effectively applied to the synthesis of this compound.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. ijrpc.com The synthetic methods described heavily feature catalysis, including cobalt-catalysis, acs.org organocatalysis, bohrium.com and biocatalysis, researchgate.net all of which reduce waste by using small amounts of a catalyst that can be recycled or is environmentally benign.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org [2+2] cycloadditions are excellent examples of atom-economical reactions, as all atoms from the two starting alkenes are incorporated into the cyclobutane product.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized as it requires additional reagents and generates waste. acs.org The development of highly selective catalysts (e.g., enzymes or organocatalysts) that can target a specific functional group in a complex molecule can obviate the need for protection and deprotection steps. researchgate.netbohrium.com

Design for Energy Efficiency: Energy requirements should be minimized. ijrpc.com Photochemical reactions, such as the [2+2] cycloadditions, can often be run at ambient temperature, reducing the energy consumption associated with heating or cooling. nih.gov

Table 4: Green Chemistry Principles in the Synthesis of this compound

| Synthetic Strategy | Relevant Green Chemistry Principle(s) | Explanation |

|---|---|---|

| Organocatalytic [2+2] Annulation bohrium.com | Catalysis, Less Hazardous Chemical Synthesis | Avoids the use of potentially toxic heavy metals. |

| Biocatalytic (Enzyme) Reactions researchgate.net | Catalysis, Use of Renewable Feedstocks, Reduce Derivatives | Enzymes are biodegradable catalysts derived from renewable sources and their high specificity often eliminates the need for protecting groups. |

| [2+2] Cycloaddition nih.gov | Atom Economy, Design for Energy Efficiency | The reaction incorporates all atoms of the reactants into the product. Photochemical methods can reduce energy needs. |

| Cross-Coupling Reactions acs.org | Catalysis | Employs a small amount of a catalyst to form a key bond, reducing stoichiometric waste. |

Mechanistic Studies of Chemical Transformations Involving 2 Cyclobutylpentanoic Acid

Investigations into Carboxylic Acid Group Reactivity and Mechanistic Pathways

The reactivity of the carboxylic acid group in 2-cyclobutylpentanoic acid is central to its chemical transformations, enabling the synthesis of a variety of derivatives such as esters and amides. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired products.

Fischer Esterification Kinetics and Equilibrium Analysis

The Fischer esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water. vedantu.com The reaction is reversible, and its equilibrium can be influenced by factors such as the concentration of reactants and the removal of water. masterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This increases the electrophilicity of the carbonyl carbon. vedantu.comlibretexts.org

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. vedantu.comlibretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester. masterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the ester to yield the final product and regenerate the acid catalyst. libretexts.org

Kinetic studies on Fischer esterification reveal that the reaction rate is influenced by steric hindrance in both the alcohol and the carboxylic acid. ucr.ac.cr For instance, primary alcohols react faster than secondary alcohols due to reduced steric hindrance. ucr.ac.cr The activation energy for the Fischer esterification is also affected by the structure of the alcohol. ucr.ac.cr

To enhance the yield of the ester, the equilibrium can be shifted towards the products by using an excess of the alcohol or by removing water as it is formed, often through azeotropic distillation. vedantu.commasterorganicchemistry.com

| Reactant Alcohol | Relative Rate of Esterification | Activation Energy (Ea) |

| Methanol | Faster | ~42 kJ/mol |

| Primary Alcohols | Slower than Methanol | ~53 kJ/mol |

| Secondary Alcohols | Slowest | >53 kJ/mol |

Amidation Mechanisms with Various Amine Substrates

Amides can be synthesized from this compound through its reaction with various amines. The direct conversion of a carboxylic acid to an amide by heating with an amine is generally a high-temperature process and can be challenging. libretexts.org More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride, or activating agents are used.

However, direct amidation can be achieved under specific conditions. The mechanism typically involves:

Acid-Base Reaction: The carboxylic acid and the amine initially undergo an acid-base reaction to form a carboxylate salt.

Thermal Dehydration: At high temperatures, this salt can dehydrate to form the amide.

Modern synthetic methods often employ coupling agents to facilitate the amidation under milder conditions. For example, titanium(IV) chloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines. nih.gov The proposed mechanism suggests the formation of a titanium-carboxylate adduct, which is more susceptible to nucleophilic attack by the amine. nih.gov The reaction generally proceeds with good yields for a range of aliphatic and aromatic amines, although sterically hindered substrates may result in lower conversions. nih.gov

The reactivity of the amine substrate plays a significant role. More nucleophilic amines, such as primary alkyl amines, tend to react more readily than less nucleophilic amines like anilines with electron-withdrawing groups. nih.gov

| Amine Substrate | General Reactivity | Notes |

| Primary Alkyl Amines | High | More nucleophilic, leading to higher yields. nih.gov |

| Secondary Alkyl Amines | Moderate to High | Reactivity can be influenced by steric hindrance. |

| Anilines | Moderate | Less nucleophilic than alkyl amines. nih.gov |

| Sterically Hindered Amines | Low | Steric hindrance impedes the nucleophilic attack. nih.gov |

Reduction and Oxidation Reaction Mechanisms for Carboxylic Acids

The carboxylic acid group of this compound can undergo both reduction and oxidation, though the latter is less common for simple carboxylic acids.

Reduction: Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org

The mechanism involves:

Deprotonation: The acidic proton of the carboxylic acid is first removed by the hydride reagent.

Nucleophilic Acyl Substitution: A hydride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then eliminates a metal-oxo species to form an aldehyde.

Nucleophilic Addition: The resulting aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of the hydride reagent to form an alkoxide. libretexts.org

Protonation: Workup with an acid source protonates the alkoxide to yield the primary alcohol.

Oxidation: The oxidation of a simple carboxylic acid like this compound is not a common transformation as the carboxyl carbon is already in a high oxidation state. libretexts.org Further oxidation typically requires harsh conditions and can lead to the cleavage of carbon-carbon bonds. However, specific oxidative reactions can occur at other positions in the molecule depending on the reagents and conditions used.

Cyclobutyl Ring System Reactivity, Stability, and Rearrangements

The cyclobutane (B1203170) ring in this compound is characterized by significant ring strain, which influences its reactivity and stability. libretexts.orgmasterorganicchemistry.com

Ring-Opening Reaction Mechanisms

The high strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions, which can be initiated by various means, including thermal, photochemical, or catalytic methods. rsc.org These reactions relieve the ring strain and lead to the formation of more stable linear compounds.

One notable mechanism involves the formation of a cyclobutylcarbinyl radical, which can undergo ring-opening. rsc.org For instance, photoinduced C-C bond activation can generate a radical that leads to the formation of γ,δ-unsaturated ketones. rsc.org

Acid-catalyzed ring-opening can also occur, particularly if a carbocation can be formed adjacent to the ring. stackexchange.com The strain of the four-membered ring can facilitate the cleavage of a C-C bond to generate a more stable, open-chain carbocation, which can then be trapped by a nucleophile or undergo rearrangement. Lewis acid catalysis can also promote ring-opening reactions of functionalized bicyclo[1.1.0]butanes, which contain highly strained cyclobutane-like structures, to form cyclobutyl derivatives. chemrxiv.org

Influence of Substituents on Cyclobutyl Ring Strain and Chemical Reactivity

Substituents on the cyclobutane ring can have a significant impact on its conformation, strain, and reactivity. The cyclobutane ring is not perfectly planar and exists in a puckered conformation to alleviate some of the torsional strain. masterorganicchemistry.commsu.edu

The presence of substituents, such as the pentanoic acid chain in this compound, can influence the preferred puckered conformation. Steric interactions between substituents can affect the energy barrier for ring inversion and the relative stability of different conformers. msu.edu For example, in disubstituted cyclobutanes, substituents generally prefer to occupy positions that minimize steric hindrance.

The electronic nature of substituents can also affect the reactivity of the ring. Electron-withdrawing groups can influence the stability of intermediates in reactions involving the ring, while bulky substituents can sterically hinder certain reaction pathways. In the context of this compound, the carboxylic acid group itself can participate in or direct reactions involving the cyclobutyl ring, depending on the reaction conditions.

| Property | Influence of Substituents |

| Ring Conformation | Substituents can favor specific puckered conformations to minimize steric interactions. msu.edu |

| Ring Strain | The size and electronic nature of substituents can alter the overall ring strain. |

| Reactivity | Substituents can sterically hinder or electronically influence reaction pathways involving the ring. |

| Ring-Opening | The position and nature of substituents can affect the regioselectivity and stereoselectivity of ring-opening reactions. |

Nucleophilic Acyl Substitution Mechanisms at the Carboxyl Carbon

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acids and their derivatives. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. pressbooks.pubvanderbilt.edukhanacademy.org For this compound, this provides a pathway to synthesize a variety of derivatives such as esters, amides, and acyl chlorides.

A key factor governing these reactions is the reactivity of the carboxylic acid derivative, which generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. almerja.comkhanacademy.orglibretexts.org This trend is primarily dictated by the ability of the leaving group to depart; weaker bases are better leaving groups. pressbooks.pub

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed method for converting a carboxylic acid into an ester. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org The reaction of this compound with an alcohol, such as methanol, in the presence of a strong acid catalyst (e.g., H₂SO₄) proceeds through a series of equilibrium steps. libretexts.orgwikipedia.org

The mechanism begins with the protonation of the carbonyl oxygen of this compound, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgchemistrysteps.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.orgchemistrysteps.com Subsequent proton transfers lead to the formation of water as a good leaving group. masterorganicchemistry.com Elimination of water and deprotonation of the resulting ester yields the final product, methyl 2-cyclobutylpentanoate. To favor the formation of the ester, the reaction is often driven to completion by using an excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's principle. libretexts.org

Hypothetical Reaction Scheme for Fischer Esterification of this compound:

Conversion to Acyl Chlorides

Acyl chlorides are highly reactive carboxylic acid derivatives and are valuable synthetic intermediates. almerja.comjove.com this compound can be converted to 2-cyclobutylpentanoyl chloride by treatment with thionyl chloride (SOCl₂). jove.comlibretexts.orglibretexts.orgcommonorganicchemistry.com

The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a highly reactive acyl chlorosulfite intermediate. jove.comlibretexts.orgchemistrysteps.com This intermediate possesses an excellent leaving group. The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. libretexts.orglibretexts.org The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.orgchemistrysteps.com The formation of these gaseous products helps to drive the reaction to completion.

Hypothetical Reaction Scheme for the formation of 2-Cyclobutylpentanoyl Chloride:

Elucidation of Transition States and Reaction Energetics

The rates and outcomes of chemical reactions are governed by the energies of the reactants, products, and the transition states that connect them. unacademy.comjohnhogan.infowikipedia.org Transition state theory posits that for a reaction to occur, the reactants must pass through a high-energy, unstable configuration known as the transition state. unacademy.comjohnhogan.infoiupac.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. jackwestin.com

Hypothetical Reaction Coordinate Diagram and Data

A reaction coordinate diagram for the Fischer esterification of this compound would illustrate the energy changes as the reaction progresses from reactants to products. The diagram would show the initial energy of the reactants (this compound and methanol), the higher energy of the protonated acid, the energy of the tetrahedral intermediate, the energy of the transition states for each step, and the final energy of the products (methyl 2-cyclobutylpentanoate and water).

Table 1: Hypothetical Thermodynamic and Kinetic Data for the Fischer Esterification of this compound with Methanol at 298 K

| Parameter | Hypothetical Value | Unit | Significance |

| ΔG°_reaction | -5.4 | kJ/mol | The overall reaction is exergonic and spontaneous under standard conditions. |

| ΔH°reaction | -2.1 | kJ/mol | The reaction is slightly exothermic, releasing a small amount of heat. |

| ΔS°reaction | +11.1 | J/(mol·K) | The reaction leads to a small increase in entropy, likely due to the formation of two product molecules from two reactant molecules. |

| ΔG‡overall | +85 | kJ/mol | The overall activation energy barrier determines the reaction rate. A value in this range suggests a moderately slow reaction at room temperature, consistent with the need for heating. |

| k_forward_ | 1.2 x 10⁻⁵ | L/(mol·s) | The forward rate constant reflects the speed at which reactants are converted to products. |

| k_reverse_ | 4.8 x 10⁻⁵ | L/(mol·s) | The reverse rate constant for the hydrolysis of the ester. |

| K_eq_ | 9.2 | - | The equilibrium constant indicates that the formation of the ester is favored at equilibrium. |

Disclaimer: The data presented in this table are hypothetical and are intended to illustrate the principles of reaction energetics. They are based on general values for similar reactions and have not been determined experimentally for this compound.

The energetics of the conversion to 2-cyclobutylpentanoyl chloride would show a significantly more exergonic reaction profile, driven by the formation of the stable gaseous byproducts SO₂ and HCl. The activation energy for this reaction is generally lower than for esterification, reflecting the high reactivity of thionyl chloride.

Table 2: Hypothetical Energetic Parameters for the Conversion of this compound to its Acyl Chloride

| Parameter | Hypothetical Value | Unit | Significance |

| ΔG°_reaction | -45.7 | kJ/mol | The reaction is highly exergonic and proceeds essentially to completion. |

| ΔH°reaction | -20.5 | kJ/mol | The reaction is exothermic. |

| ΔS°reaction | +84.5 | J/(mol·K) | The significant positive entropy change is due to the formation of two gaseous molecules from liquid/solid reactants. |

| ΔG‡overall | +65 | kJ/mol | The lower activation energy compared to esterification indicates a faster reaction rate. |

Disclaimer: The data presented in this table are hypothetical and are intended to illustrate the principles of reaction energetics. They are based on general values for similar reactions and have not been determined experimentally for this compound.

Computational chemistry could provide more precise insights into the transition state structures and reaction energetics for transformations of this compound. rsc.orgnih.govacs.orgacs.org Methods such as Density Functional Theory (DFT) could be employed to model the reaction pathways, calculate the energies of all species involved (reactants, intermediates, transition states, and products), and visualize the three-dimensional structures of the transition states. Such studies would allow for a detailed understanding of how the cyclobutyl substituent influences the stereoelectronic properties and reactivity of the carboxyl group.

Design and Synthesis of Derivatives and Analogues of 2 Cyclobutylpentanoic Acid

Ester Derivatives: Synthetic Routes, Structural Characterization, and Reactivity Profiles

Esterification of carboxylic acids is a fundamental transformation in organic synthesis, often employed to mask the polarity of the carboxylic acid group, improve membrane permeability, or create prodrugs.

Synthetic Routes

The synthesis of 2-cyclobutylpentanoic acid esters can be achieved through several well-established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgresearchgate.netscribd.com This is a reversible reaction, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. scribd.com

Alternatively, more reactive derivatives of the carboxylic acid can be used for a more irreversible and often milder reaction. For instance, this compound can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-cyclobutylpentanoyl chloride can then react readily with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to yield the corresponding ester. libretexts.org Another approach involves the formation of an acid anhydride (B1165640), which subsequently reacts with an alcohol to form the ester. libretexts.org Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also facilitate the direct esterification of the carboxylic acid with an alcohol under milder conditions. mdpi.com

Table 1: General Synthetic Routes for Ester Derivatives of this compound

| Method | Reagents | Conditions | Advantages |

| Fischer-Speier Esterification | Alcohol, H₂SO₄ (catalyst) | Heat, often with removal of water | Simple, uses readily available materials. researchgate.net |

| From Acid Chloride | Thionyl chloride, then alcohol and pyridine | Often at room temperature | High yield, irreversible reaction. libretexts.org |

| From Acid Anhydride | Acetic anhydride, then alcohol and pyridine | Mild conditions | Good for sensitive substrates. libretexts.org |

| Carbodiimide Coupling | Alcohol, EDC/DCC, DMAP (catalyst) | Room temperature | Mild conditions, suitable for complex molecules. mdpi.com |

Structural Characterization

The structural confirmation of the synthesized esters would rely on standard spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at a higher wavenumber (typically 1735-1750 cm⁻¹) would be indicative of ester formation. ijcce.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons of the alcohol moiety, particularly the protons on the carbon adjacent to the ester oxygen. ¹³C NMR would show a distinctive signal for the ester carbonyl carbon (around 170 ppm) and the carbon of the alcohol moiety bonded to the oxygen. libretexts.org

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of the synthesized ester. Fragmentation patterns can also provide structural information. chemistry.coach

Reactivity Profiles

Esters are generally less reactive than acid chlorides and anhydrides but can undergo a variety of transformations. chemistry.coach The primary reaction of esters is nucleophilic acyl substitution. youtube.com

Hydrolysis: Esters can be hydrolyzed back to the carboxylic acid and alcohol under either acidic or basic (saponification) conditions. libretexts.org Basic hydrolysis is irreversible as the carboxylate salt is formed.

Transesterification: In the presence of an acid or base catalyst, an ester can react with another alcohol to form a different ester. This is an equilibrium process driven by using a large excess of the new alcohol. libretexts.org

Aminolysis: Esters react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction is generally slower than hydrolysis. libretexts.org

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.org The reaction proceeds through a ketone intermediate which then reacts with the second equivalent of the Grignard reagent. youtube.com

Amide Derivatives: Preparative Methods and Structural Analysis

Amide derivatives are of significant interest in medicinal chemistry due to the stability of the amide bond and its role as a key structural element in peptides and proteins.

Preparative Methods

Similar to esters, amides of this compound can be prepared through several synthetic routes. The most common method involves the activation of the carboxylic acid. This is typically achieved by converting the carboxylic acid to a more reactive species like an acid chloride. The subsequent reaction of 2-cyclobutylpentanoyl chloride with ammonia, a primary amine, or a secondary amine yields the corresponding primary, secondary, or tertiary amide, respectively. jocpr.com

Direct coupling of the carboxylic acid with an amine is also a widely used method, facilitated by coupling reagents such as DCC, EDC, or PyBOP ((Benzotriazol-1-yloxy) tripyrrolidinophosphonium hexafluorophosphate). mdpi.comnih.gov These methods are advantageous as they are performed under mild conditions, which is crucial when working with sensitive or complex amines. mdpi.com Another approach is the aminolysis of esters, though this reaction can be slow and may require heating. ulb.ac.be

Table 2: General Preparative Methods for Amide Derivatives of this compound

| Method | Reagents | Conditions | Key Features |

| From Acid Chloride | SOCl₂, then amine | Often at low temperature to room temperature | High reactivity, good yields. jocpr.com |

| Carbodiimide Coupling | Amine, EDC/DCC, HOBt | Room temperature | Mild conditions, minimizes side reactions, good for peptide synthesis. mdpi.com |

| Aminolysis of Esters | Amine | Often requires heat | Useful if the ester is readily available. ulb.ac.be |

Structural Analysis

The characterization of this compound amides involves a combination of spectroscopic methods.

FTIR Spectroscopy: A characteristic C=O stretch for the amide bond is observed (typically 1630-1690 cm⁻¹). For primary and secondary amides, N-H stretching bands are also present (around 3100-3500 cm⁻¹). nih.gov

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the protons on the nitrogen and the adjacent carbons are diagnostic. Due to restricted rotation around the C-N amide bond, it is possible to observe distinct signals for substituents on the nitrogen, particularly at low temperatures. nih.gov The carbonyl carbon in ¹³C NMR appears in the range of 170-180 ppm.

X-ray Crystallography: For crystalline amide derivatives, single-crystal X-ray diffraction can provide unambiguous structural information, including bond lengths, bond angles, and conformation in the solid state. nih.govnih.gov This can be particularly insightful for understanding the effects of bulky groups, like the cyclobutyl moiety, on the planarity of the amide bond. nih.gov

Amino Acid Conjugates and Peptidomimetics Incorporating the Cyclobutylpentanoic Acid Scaffold

Conjugating this compound to amino acids or incorporating it into peptide-like structures (peptidomimetics) is a strategy to create novel molecules with potential biological activity. These modifications can enhance metabolic stability, improve receptor affinity, or alter cell permeability. cihanuniversity.edu.iq

The synthesis of amino acid conjugates typically involves forming an amide bond between the carboxyl group of this compound and the amino group of an amino acid (or its ester). mdpi.comresearchgate.net Standard peptide coupling protocols are employed, using reagents like EDC/HOBt or PyBOP to facilitate the reaction under conditions that preserve the stereochemistry of the amino acid. mdpi.com The carboxylic acid group of the amino acid is usually protected as an ester (e.g., methyl or t-butyl ester) during the coupling reaction and can be deprotected in a subsequent step if needed. mdpi.com

Incorporating the this compound scaffold into a peptidomimetic can be achieved by using it as a building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. nih.gov The cyclobutyl group can act as a conformational constraint, potentially inducing specific secondary structures like β-turns in the resulting peptide chain. mdpi.com The use of unnatural amino acids and structural motifs like the this compound scaffold is a key strategy to develop peptidomimetics with improved resistance to enzymatic degradation. cihanuniversity.edu.iq

Synthesis of Other Functionalized Analogues and Bioconjugates

Beyond simple esters and amides, other functional groups can be introduced to create a wider range of analogues. For example, the alkyl chain of this compound could be functionalized prior to or after derivatization of the carboxylic acid, although such syntheses would be more complex.

Bioconjugation involves linking the this compound moiety to a larger biomolecule, such as a protein, carbohydrate, or nucleic acid. chempep.combeilstein-journals.org To achieve this, the parent compound or a derivative is typically modified to include a bioorthogonal handle—a functional group that reacts selectively with a corresponding group on the biomolecule under mild, aqueous conditions. rsc.org

For instance, an amine-containing derivative of this compound could be prepared and then reacted with a protein that has been functionalized with an N-hydroxysuccinimide (NHS) ester. nih.gov Conversely, the carboxylic acid of this compound could be activated (e.g., with EDC) and reacted with the lysine (B10760008) residues of a protein. beilstein-journals.org More advanced strategies might involve introducing an azide (B81097) or alkyne group into an analogue of this compound to enable "click chemistry" reactions, which are highly efficient and specific. rsc.org

Rational Design Principles for Structural Modification and Diversification

The modification of the this compound scaffold should be guided by rational design principles to efficiently explore the chemical space and identify compounds with desired properties.

Pharmacophore Identification: The first step is to identify the key structural features (pharmacophores) of the lead compound that are essential for its biological activity. For this compound, this would involve determining the importance of the carboxylic acid, the cyclobutyl ring, and the length of the pentanoic acid chain.

Conformational Constraint: The cyclobutyl ring introduces a degree of conformational rigidity. This can be exploited to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target. Further modifications, such as introducing double bonds or additional rings, could further constrain the structure.

Structure-Activity Relationship (SAR) by Analogue Synthesis: A systematic synthesis of analogues is crucial for developing a robust SAR. This involves modifying one part of the molecule at a time. For example, a library of esters and amides could be synthesized to probe the effect of different substituents on activity. The length of the alkyl chain could also be varied.

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to modulate acidity and binding interactions.

Improving Physicochemical Properties: Modifications are often aimed at improving drug-like properties. Esterification, as mentioned, can increase lipophilicity and membrane permeability. Introducing polar groups can enhance aqueous solubility. The goal is to achieve a balance between potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

By applying these principles, a diverse library of derivatives and analogues of this compound can be rationally designed and synthesized, paving the way for the discovery of new chemical entities with optimized therapeutic potential.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 2 Cyclobutylpentanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail regarding the chemical environment of individual nuclei. For 2-cyclobutylpentanoic acid, NMR is instrumental in assigning the stereochemistry at the chiral center and understanding the conformational dynamics of both the cyclobutyl ring and the pentanoic acid chain.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Signal Assignment

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, allowing for the differentiation of atoms within the structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the cyclobutyl ring, the pentanoic acid chain, and the acidic proton of the carboxyl group. The acidic proton typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm, and its signal will disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org The protons on the carbon adjacent to the carboxyl group are deshielded and would be expected to resonate in the 2-3 ppm region. libretexts.org Protons on the cyclobutyl ring will likely appear as complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the range of 170-180 ppm. compoundchem.comwisc.edu The carbons of the cyclobutyl ring and the pentanoic acid chain will appear in the aliphatic region of the spectrum, generally between 10 and 60 ppm. The specific chemical shifts will be influenced by the substitution pattern and the conformational state of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | 10.0 - 12.0 (broad singlet) | - |

| Carboxyl C | - | 175 - 185 |

| C2-H (Pentanoic) | 2.2 - 2.6 (multiplet) | 40 - 50 |

| Cyclobutyl C1'-H | 2.0 - 2.5 (multiplet) | 35 - 45 |

| Pentanoic Chain CH₂ | 1.2 - 1.8 (multiplets) | 20 - 40 |

| Cyclobutyl Ring CH₂ | 1.5 - 2.2 (multiplets) | 15 - 30 |

| Terminal CH₃ | 0.8 - 1.0 (triplet) | 10 - 15 |

Note: These are predicted chemical shift ranges based on data from analogous compounds and general principles of NMR spectroscopy.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to trace the connectivity within the pentanoic acid chain and the cyclobutyl ring, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu HSQC is essential for assigning the ¹³C signals based on the already assigned ¹H signals, providing a direct link between the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This technique is invaluable for connecting different fragments of the molecule, for instance, by showing a correlation between the protons on the cyclobutyl ring and the carbons of the pentanoic acid chain, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. nih.gov For this compound, NOESY can provide information about the preferred conformation of the molecule, for example, by showing correlations between protons on the cyclobutyl ring and the pentanoic acid chain that would only be possible in a specific spatial arrangement. This is particularly useful for determining the relative stereochemistry at the chiral center and the puckering of the cyclobutane (B1203170) ring. nih.gov

Statistical Total Correlation Spectroscopy (STOCSY) for Mixture Analysis and Compound Identification

While typically applied in metabolomics and the analysis of complex mixtures, Statistical Total Correlation Spectroscopy (STOCSY) can, in principle, be used to identify this compound within a mixture without the need for physical separation. STOCSY is a statistical approach that analyzes the correlation between the intensities of signals across a set of ¹H NMR spectra. Signals arising from the same molecule will have a high degree of correlation. By selecting a known signal from this compound, STOCSY can generate a pseudo-2D spectrum that highlights all other signals from the same molecule, aiding in its identification and structural confirmation within a complex matrix.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its accurate molecular mass, which in turn allows for the calculation of its elemental formula. Electron ionization (EI) is a common method for generating a mass spectrum that shows characteristic fragmentation patterns.

The fragmentation of aliphatic carboxylic acids is well-documented. jove.com Common fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon, leading to the loss of the cyclobutylpentyl radical and the formation of a [COOH]⁺ ion at m/z 45. jove.com

McLafferty Rearrangement: If the pentanoic acid chain is sufficiently long to allow for a six-membered ring transition state, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule and the formation of a radical cation. jove.com

Loss of Water: Dehydration can occur, resulting in a fragment ion with a mass 18 units less than the molecular ion.

Cleavage of the Cyclobutyl Ring: The cyclobutyl ring can undergo fragmentation, leading to the loss of ethene (C₂H₄) or other small neutral molecules.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| [M]+ | C₉H₁₆O₂⁺ | Molecular Ion |

| [M-18]+ | C₉H₁₄O⁺ | Loss of H₂O |

| [M-28]+ | C₇H₁₂O₂⁺ | Loss of ethene from cyclobutyl ring |

| [M-45]+ | C₈H₁₅⁺ | Loss of COOH radical |

| 45 | COOH⁺ | Alpha-cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

For this compound, the most characteristic vibrations will be associated with the carboxylic acid group and the cyclobutyl ring.

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ in both the IR and Raman spectra corresponds to the carbonyl stretch.

C-O Stretch and O-H Bend: These vibrations appear in the fingerprint region of the spectrum, typically between 1440-1395 cm⁻¹ and 950-910 cm⁻¹.

Cyclobutyl Ring:

C-H Stretches: The C-H stretching vibrations of the aliphatic chain and the cyclobutyl ring will appear in the 2850-3000 cm⁻¹ region.

Ring Puckering and Deformation Modes: The cyclobutane ring has characteristic low-frequency ring puckering and deformation modes that can be observed in the far-IR and Raman spectra, often below 400 cm⁻¹. elsevierpure.comaip.org

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) |

| O-H Stretch (H-bonded) | 2500 - 3300 (broad) | IR |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C=O Stretch | 1700 - 1725 | IR, Raman |

| CH₂ Scissoring | ~1465 | IR, Raman |

| C-O Stretch / O-H Bend | 1210 - 1320 | IR |

| Ring Puckering/Deformation | < 400 | Far-IR, Raman |

Integrated Spectroscopic Data Analysis and Chemometric Approaches

The definitive structural elucidation of this compound necessitates an integrated analytical approach, combining data from multiple spectroscopic techniques. While individual methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial pieces of structural information, a synergistic interpretation of this data offers a comprehensive and unambiguous characterization of the molecule. Furthermore, chemometric approaches can be hypothetically applied to datasets of related compounds to build predictive models for structural confirmation and classification.

A holistic analysis involves correlating the signals and fragments observed across different spectra to specific structural features of this compound. For instance, the molecular ion peak from mass spectrometry confirms the compound's molecular weight, which is corroborated by the integration of signals in the ¹H NMR spectrum and the count of carbons in the ¹³C NMR spectrum. The functional groups identified through IR spectroscopy, such as the carboxylic acid's carbonyl and hydroxyl stretches, are confirmed by the characteristic chemical shifts of the carboxylic proton and carbonyl carbon in the NMR spectra. fiveable.meoregonstate.edulibretexts.org

Detailed Research Findings

While specific comprehensive studies focusing solely on the integrated spectroscopic analysis of this compound are not widely available in the public domain, the structural confirmation would follow established principles of organic spectroscopy. The process involves a meticulous piecing together of information from each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals. The carboxylic acid proton (-COOH) would appear as a broad singlet in the downfield region, typically between 10-13 ppm. fiveable.me The proton at the chiral center (C2) would likely be a multiplet due to coupling with the adjacent protons on the cyclobutyl ring and the pentanoic acid chain. The cyclobutyl and pentyl chain protons would produce a series of overlapping multiplets in the upfield region (approximately 0.9-2.5 ppm).

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon skeleton. The carbonyl carbon of the carboxylic acid would be observed in the range of 170-185 ppm. fiveable.me The carbon at the point of substitution on the cyclobutyl ring and the C2 of the pentanoic acid chain would appear in the aliphatic region, with their exact shifts influenced by the neighboring groups. The remaining methylene (B1212753) and methyl carbons of the cyclobutyl and pentyl groups would resonate at higher field strengths.

Infrared (IR) Spectroscopy: The IR spectrum is instrumental in identifying the carboxylic acid functional group. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org A strong, sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group would be expected around 1700-1730 cm⁻¹. fiveable.me

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₁₆O₂), the molecular ion peak [M]⁺ would be observed at m/z 156. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 amu) and the loss of a carboxyl group (•COOH, 45 amu). oregonstate.edu Cleavage of the cyclobutyl ring would also produce characteristic fragments.

Hypothetical Integrated Data Tables:

The following tables represent the expected spectroscopic data for this compound based on the analysis of similar compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| H-2 | 2.2 - 2.6 | Multiplet | 1H |

| Cyclobutyl Protons | 1.6 - 2.2 | Multiplet | 7H |

| Pentyl Chain Protons | 0.9 - 1.7 | Multiplet | 7H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170 - 185 |

| C-2 | 40 - 50 |

| Cyclobutyl Carbons | 15 - 40 |

| Pentyl Chain Carbons | 10 - 40 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 2500 - 3300 | Strong, Broad |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O | Stretch | 1700 - 1730 | Strong, Sharp |

| C-O | Stretch | 1210 - 1320 | Medium |

Chemometric Approaches

In a scenario where a large dataset of spectroscopic information for various cycloalkane carboxylic acids is available, chemometric methods could be powerful tools for analysis. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression could be employed.

Principal Component Analysis (PCA): PCA could be used to explore and visualize the variance within a dataset of spectra from different but structurally related carboxylic acids. This could help in identifying outliers and grouping compounds based on their structural similarities (e.g., ring size, chain length, substitution patterns).

Partial Least Squares (PLS) Regression: PLS could be utilized to build predictive models. For instance, a PLS model could be trained on the spectroscopic data to predict certain properties of the molecules, such as their retention time in chromatography or even biological activity. In the context of structural elucidation, a discriminant analysis model based on PLS (PLS-DA) could be developed to classify an unknown compound as belonging to a particular structural class.

For this compound, a chemometric model could be trained on the spectra of a series of constitutional isomers to identify unique spectral fingerprints that allow for its unambiguous identification within a complex mixture. However, the development of such models is contingent on the availability of a substantial and well-characterized dataset.

Theoretical and Computational Investigations of 2 Cyclobutylpentanoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. DFT methods are used to solve the Schrödinger equation for a multi-electron system, providing insights into electron distribution, molecular orbitals, and various reactivity descriptors. For a molecule like 2-cyclobutylpentanoic acid, DFT can elucidate how the electron-withdrawing carboxylic acid group influences the electron density across the cyclobutyl and pentyl moieties.

These calculations yield critical parameters that describe a molecule's reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. Other computed properties, such as ionization potential, electron affinity, and electronegativity, provide a comprehensive picture of the molecule's electronic behavior and potential for interaction.

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined through a process called geometry optimization. This computational procedure systematically alters the molecule's geometry to find the lowest energy arrangement, known as the global minimum on the potential energy surface.

For a flexible molecule like this compound, this process is complicated by the existence of multiple stable conformations (conformers). The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve angle strain. Furthermore, the pentanoic acid chain has several rotatable single bonds, leading to numerous possible spatial arrangements. Conformational analysis involves mapping these various low-energy conformers to understand the molecule's flexibility and the energetic relationships between different shapes. The relative stability of these conformers is dictated by a combination of angle strain, torsional strain (from eclipsed bonds), and steric strain (from non-bonded interactions).

An illustrative output of a conformational analysis for this compound might identify several stable conformers, with their relative energies calculated to determine their population at a given temperature.

Illustrative Data: Relative Energies of Hypothetical Conformers

This table is an illustrative example of data that would be generated from a conformational analysis and does not represent experimentally verified results.

| Conformer ID | Description of Geometry | Relative Energy (kcal/mol) |

| Conf-1 | Extended pentyl chain, equatorial position on puckered cyclobutane ring | 0.00 (Global Minimum) |

| Conf-2 | Gauche interaction in pentyl chain, equatorial position on cyclobutane ring | +0.85 |

| Conf-3 | Extended pentyl chain, axial position on puckered cyclobutane ring | +1.50 |

| Conf-4 | Gauche interaction in pentyl chain, axial position on cyclobutane ring | +2.25 |

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures. DFT methods can accurately forecast vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectroscopy.

For this compound, DFT could predict the characteristic C=O stretching frequency of the carboxylic acid group in the IR spectrum. Similarly, it could calculate the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. Agreement between the calculated and experimentally measured spectra provides strong evidence that the optimized geometry is a true representation of the molecule's structure in the given state (e.g., in a specific solvent).

Illustrative Data: Predicted vs. Experimental ¹³C NMR Chemical Shifts

This table is an illustrative example of data that would be generated from spectroscopic parameter prediction and does not represent experimentally verified results.

| Carbon Atom Position | Predicted Chemical Shift (ppm) (DFT B3LYP/6-31G*) | Experimental Chemical Shift (ppm) |

| C=O (Carboxyl) | 178.5 | 179.2 |

| Cα (CH-COOH) | 45.2 | 46.1 |

| Cβ (CH₂) | 34.1 | 33.8 |

| Cyclobutyl C1 | 38.9 | 39.5 |

| Cyclobutyl C2/C4 | 25.3 | 25.9 |

| Cyclobutyl C3 | 18.7 | 19.1 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum calculations are excellent for static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound, especially in a solvent environment.

An MD simulation can reveal how the molecule transitions between different conformations, the stability of these conformers in solution, and how the molecule interacts with its surroundings. For carboxylic acids, MD simulations are particularly useful for studying the formation and dynamics of hydrogen bonds, either between acid molecules (forming dimers) or with solvent molecules like water. These simulations can map the free energy landscape, providing a more complete picture of conformational preferences and the energy barriers between different states than static calculations alone.

Reaction Pathway Modeling and Transition State Characterization via Computational Methods

Computational methods are essential for modeling the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify the lowest-energy path a reaction is likely to follow from reactants to products. A key aspect of this is the characterization of the transition state—the highest energy point along the reaction coordinate.

For this compound, one might model reactions such as deprotonation of the carboxylic acid or a functionalization reaction at a C-H bond. Computational algorithms can locate the precise geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate. Vibrational frequency analysis is used to confirm a located structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Theoretical Frameworks for Molecular Recognition and Ligand-Receptor Interaction Modeling

Understanding how a molecule like this compound interacts with biological targets, such as enzymes or receptors, is a central goal of medicinal chemistry and molecular biology. Computational modeling provides a theoretical framework for studying these molecular recognition events.

Molecular docking is a prominent technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on factors like steric fit and intermolecular forces (e.g., hydrogen bonds, van der Waals forces). For this compound, docking studies could predict its binding mode to a target protein, identifying key amino acid residues involved in the interaction.

Further analysis can be performed using Quantitative Structure-Activity Relationship (QSAR) models. QSAR attempts to correlate variations in the chemical structure of a series of compounds with changes in their biological activity. By building a computational model based on known active and inactive molecules, QSAR can predict the activity of new compounds and guide the design of more potent molecules.

Emerging Research Directions and Future Perspectives for 2 Cyclobutylpentanoic Acid Chemistry

Development of Novel Methodologies for C-C and C-X Bond Formation on Cyclobutyl-Containing Scaffolds

The inherent ring strain of the cyclobutane (B1203170) moiety imparts unique reactivity that can be harnessed for synthetic innovation. Future research will likely focus on creating new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on scaffolds like 2-cyclobutylpentanoic acid, moving beyond classical approaches.

Key areas of development include transition-metal-catalyzed reactions that can functionalize the cyclobutane ring or adjacent positions with high selectivity. For instance, rhodium(I)-catalyzed processes have been shown to facilitate cascade reactions involving the formation and cleavage of C-C bonds in cyclobutenol derivatives, leading to complex skeletal remodeling. The application of such catalysis could enable the transformation of this compound derivatives into more complex polycyclic or ring-expanded structures.

Furthermore, the reactivity of strained C-C bonds, particularly in related systems like bicyclobutanes, offers a blueprint for potential transformations. These bonds can react with a variety of electrophiles and nucleophiles, and leveraging this reactivity through controlled ring-opening or functionalization is a promising avenue. Radical reactions, such as Giese-type additions, could also be employed to introduce new substituents onto the cyclobutyl ring or the pentanoic acid side chain. The development of biocatalytic methods, which offer high selectivity under mild conditions, represents another frontier for C-C and C-X bond formation.

| Methodology | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Use of metals like Rhodium (Rh) or Cobalt (Co) to activate C-H or C-C bonds, enabling controlled functionalization and skeletal rearrangements. | Selective C-H activation on the cyclobutane ring or annulation reactions to build fused ring systems. | |

| Radical-Mediated Reactions | Generation of radical species that can undergo addition or cyclization reactions, such as in Giese-type additions. | Introduction of alkyl or functionalized groups to the scaffold via radical addition to an activated derivative. | |

| Strain-Release Functionalization | Leveraging the inherent ring strain of the cyclobutane to drive reactions, such as controlled ring-opening or cycloadditions. | Reaction with electrophiles or nucleophiles to open the ring and form linear chains with defined stereochemistry. | |

| Biocatalysis | Employing enzymes to catalyze C-C or C-X bond formation with high stereo- and regioselectivity. | Asymmetric synthesis of derivatives or selective hydroxylation at specific positions on the scaffold. |

Exploration of this compound as a Privileged Scaffold in Organic Synthesis

A "privileged scaffold" is a molecular framework that is capable of providing ligands for diverse biological targets through modification of its peripheral functional groups. The unique three-dimensional structure of the cyclobutane ring, combined with the chirality of this compound, makes it an excellent candidate for exploration as a privileged scaffold.

Cyclobutane-containing structures, such as chiral β-amino acids, have already been demonstrated as versatile precursors for polyfunctional chemical platforms suitable for creating complex molecules like peptide derivatives. Similarly, cyclobutane dicarboxylic acids are gaining attention as valuable, biomass-derivable building blocks for polymers. This precedent suggests that this compound could serve as a core for the synthesis of diverse compound libraries. By modifying the carboxylic acid group and functionalizing the cyclobutane ring, a wide array of molecules with distinct spatial arrangements can be generated. These libraries could then be screened for biological activity against various targets, from enzymes to receptors. The conformational constraints imposed by the cyclobutane ring can lead to higher binding affinities and selectivities compared to more flexible acyclic analogues.

Advancing Mechanistic Insights into Complex Organic Reactions featuring Cyclobutyl Moieties

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. The involvement of a strained cyclobutyl moiety often leads to complex and sometimes counterintuitive reaction pathways.

Future research will benefit from advanced mechanistic studies combining experimental techniques (like kinetic isotope effects) and theoretical calculations. For reactions involving strained systems related to cyclobutanes, intermediates such as cyclopropylcarbinyl cations have been predicted, which can dictate the final product distribution. Investigating whether such intermediates play a role in reactions of this compound derivatives is a key area for exploration.

Furthermore, computational studies employing Density Functional Theory (DFT) can be used to map out reaction energy surfaces, distinguish between concerted and stepwise mechanisms, and understand the origins of stereoselectivity. For example, DFT has been used to study the oxidation of cyclic olefins, providing insights that could be applicable to derivatives of this compound. Elucidating the mechanisms of transition-metal-catalyzed rearrangements or strain-releasing ring-openings will be essential for fully exploiting the synthetic potential of this scaffold.

Computational Design and Predictive Modeling of Novel Cyclobutyl-Containing Molecules

Computational chemistry and machine learning are becoming indispensable tools in modern molecular design. These approaches can accelerate the discovery of new molecules with desired properties, saving significant time and resources compared to purely experimental approaches.

For this compound, computational methods can be applied in several ways. Firstly, large virtual libraries of derivatives can be generated in silico. These libraries can then be screened against structural models of biological targets to identify potential hits. This process, a key part of ligand-based drug design, relies on accurate molecular mechanics force fields and conformational sampling to predict how these molecules might bind.

Secondly, quantitative structure-activity relationship (QSAR) models can be developed once initial experimental data is available. These models establish a mathematical relationship between the structural features of the cyclobutyl-containing molecules and their biological activity, allowing for the prediction of the potency of yet-unsynthesized compounds. Advanced techniques, including machine learning and multi-objective optimization, can further refine this process to design molecules with an optimal balance of potency, selectivity, and other drug-like properties. DFT calculations can also be used to predict fundamental properties of designed molecules, such as their stability and electronic structure, helping to prioritize the most promising candidates for synthesis.

| Computational Technique | Description | Application to Cyclobutyl Scaffolds | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of molecules. | Predicting stable conformations, reaction energies, and elucidating reaction mechanisms. | |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Exploring the conformational landscape of this compound derivatives and their interactions with biological targets. | |

| Virtual Screening | Computational screening of large libraries of molecules to identify those most likely to bind to a drug target. | Rapidly identifying potential drug candidates from a virtual library of this compound derivatives. | |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate variations in the chemical structure of compounds with changes in their biological activity. | Predicting the biological activity of novel cyclobutyl-containing molecules to guide synthetic efforts. |

Q & A

Basic: What are the key synthetic challenges for 2-Cyclobutylpentanoic acid due to its cyclobutyl group, and how can flow chemistry mitigate these?

Methodological Answer:

The cyclobutyl group introduces steric strain, complicating traditional batch synthesis. Flow reactors enable precise temperature/pressure control, improving reaction efficiency. For example, esters (e.g., dicarboxylic acid esters) can replace solid dicarboxylic acids in flow systems to avoid clogging and ensure uniform mixing . Reaction conditions (e.g., 373 K) should be optimized to prevent cyclobutyl ring opening.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify cyclobutyl proton coupling patterns and carboxylic acid resonance (δ ~12 ppm) .

- HPLC : Quantify purity (>95%) with reverse-phase C18 columns and UV detection at 210 nm .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 170.1 (CHO) .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer:

- Batch Consistency : Ensure peptide synthesis protocols include HPLC and MS analysis to minimize impurities (e.g., TFA residues <1%) that may interfere with assays .

- Dose-Response Curves : Perform triplicate experiments across 4–5 logarithmic concentrations to validate IC values.

- Control Comparisons : Benchmark against structurally similar acids (e.g., 2-Cyclohexylpentanoic acid) to isolate cyclobutyl-specific effects .

Advanced: What computational strategies predict the regioselectivity of this compound in substitution reactions?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., at B3LYP/6-31G* level) to predict electrophilic attack at the cyclobutyl β-carbon due to ring strain .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

- In Silico Libraries : Compare reactivity with PubChem data for analogs (e.g., 2-Acetamido-2-cyclohexylacetic acid) to identify trends .

Advanced: How should researchers contextualize findings on this compound within existing cyclobutane literature?

Methodological Answer: